

(Z)-Fluoxastrobin as a Quinone outside Inhibitor (QoI) Fungicide: A Technical Guide

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Compound of Interest

Compound Name: (Z)-Fluoxastrobin

Cat. No.: B061175

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Introduction

(Z)-Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemicals.[1] Strobilurins, also known as QoI fungicides, are a significant class of agrochemicals used to control a wide array of fungal diseases in various crops.[2][3] Their mode of action is highly specific, targeting mitochondrial respiration in fungi.[1][2] This technical guide provides an in-depth overview of **(Z)-Fluoxastrobin**, focusing on its mechanism of action, chemical properties, and the experimental methodologies used for its evaluation.

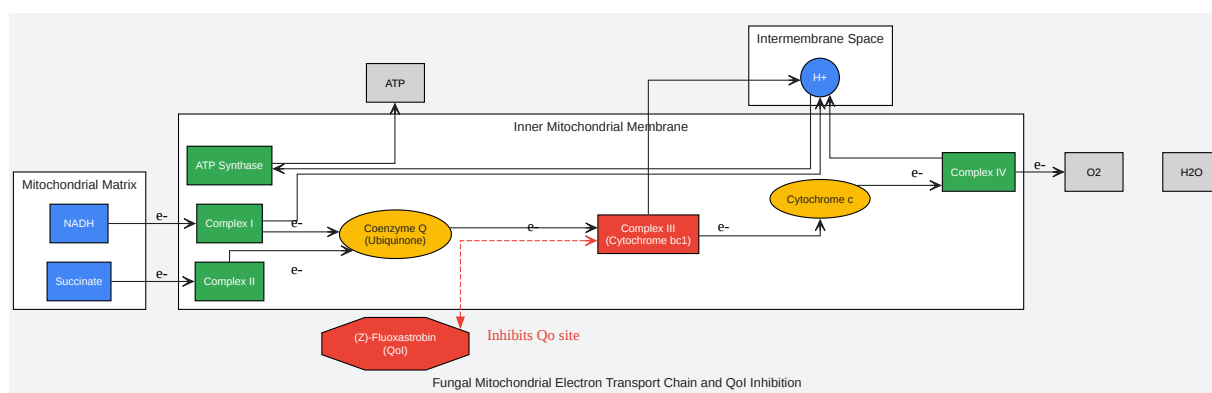
Core Mechanism of Action: Inhibition of Mitochondrial Respiration

(Z)-Fluoxastrobin, like other QoI fungicides, disrupts the fungal electron transport chain (ETC) at the Quinone "outside" (Qo) binding site of the cytochrome bc1 complex (Complex III).[2][4][5] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the production of ATP, the primary energy currency of the cell.[2][6][7] The disruption of ATP synthesis ultimately leads to the cessation of fungal growth and spore germination.[8][9]

The cytochrome bc1 complex is a multi-subunit membrane protein essential for cellular respiration.[10][11] The Qo binding pocket is a highly hydrophobic site.[10] The binding of **(Z)-**

Fluoxastrobin to this site prevents the oxidation of ubiquinol, thereby halting the electron flow through the respiratory chain.[2][12]

Below is a diagram illustrating the fungal mitochondrial electron transport chain and the site of action for QoI fungicides like **(Z)-Fluoxastrobin**.



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Caption: Fungal Mitochondrial Electron Transport Chain and QoI Inhibition.

Physicochemical Properties of (Z)-Fluoxastrobin

A summary of the key physicochemical properties of **(Z)-Fluoxastrobin** is presented in the table below. This data is essential for understanding its environmental fate, formulation, and biological activity.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₆ ClFN ₄ O ₅	[8]
Molecular Weight	458.8 g/mol	[8]
CAS Number	887973-21-9	[8]
Appearance	White crystalline solid	[4]
Odor	Weak	[4]
Melting Point	103-108 °C	[4]
Water Solubility	Insoluble (0.0023 g/L at pH 7)	[13]
Solubility in Organic Solvents (g/L at 20°C)	Dichloromethane: >250, Acetone: >250, Ethyl acetate: >250, Acetonitrile: >250, Dimethylsulfoxide: >250, Xylene: 38.1, Isopropanol: 6.7, n-heptane: 0.04	[4][13]
Log P (octanol/water partition coefficient)	2.86 (at 20°C)	[4]
Vapor Pressure	5.63 x 10 ⁻¹⁰ Pa	[13]

Synthesis and Metabolism

The synthesis of Fluoastrobins involves a multi-step chemical process. A common method includes the reaction of O-methyloxime (Z)-(2-((6-halogen-5-fluoropyrimidin-4-yl)oxy)phenyl) (5,6-dihydro-1,4,2-dioxazin-3-yl)methanone with 2-chlorophenol.[14] The (Z)-isomer can be isomerized to the (E)-isomer.[14]

In the environment and in biological systems, Fluoastrobins undergoes transformation. Known environmental transformation products include M38 (HEC 5725-amide), M48 (HEC 5725-E-des-chlorophenyl), and Metabolite 2 (HEC 5725-E-4-hydroxyphenyl).[8] In plants, the residues of concern for risk assessment are fluoastrobins and its Z-isomer.[13] In livestock, the residues of concern also include the phenoxy-hydroxypyrimidine metabolite.[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of fungicides. Below are methodologies for key experiments related to **(Z)-Fluoxastrobin**.

Fungicide Efficacy Testing: Poisoned Food Technique

The poisoned food technique is a standard in vitro method to assess the efficacy of a fungicide against a specific fungal pathogen.^{[6][15]}

Objective: To determine the concentration of **(Z)-Fluoxastrobin** that inhibits the mycelial growth of a target fungus.

Materials:

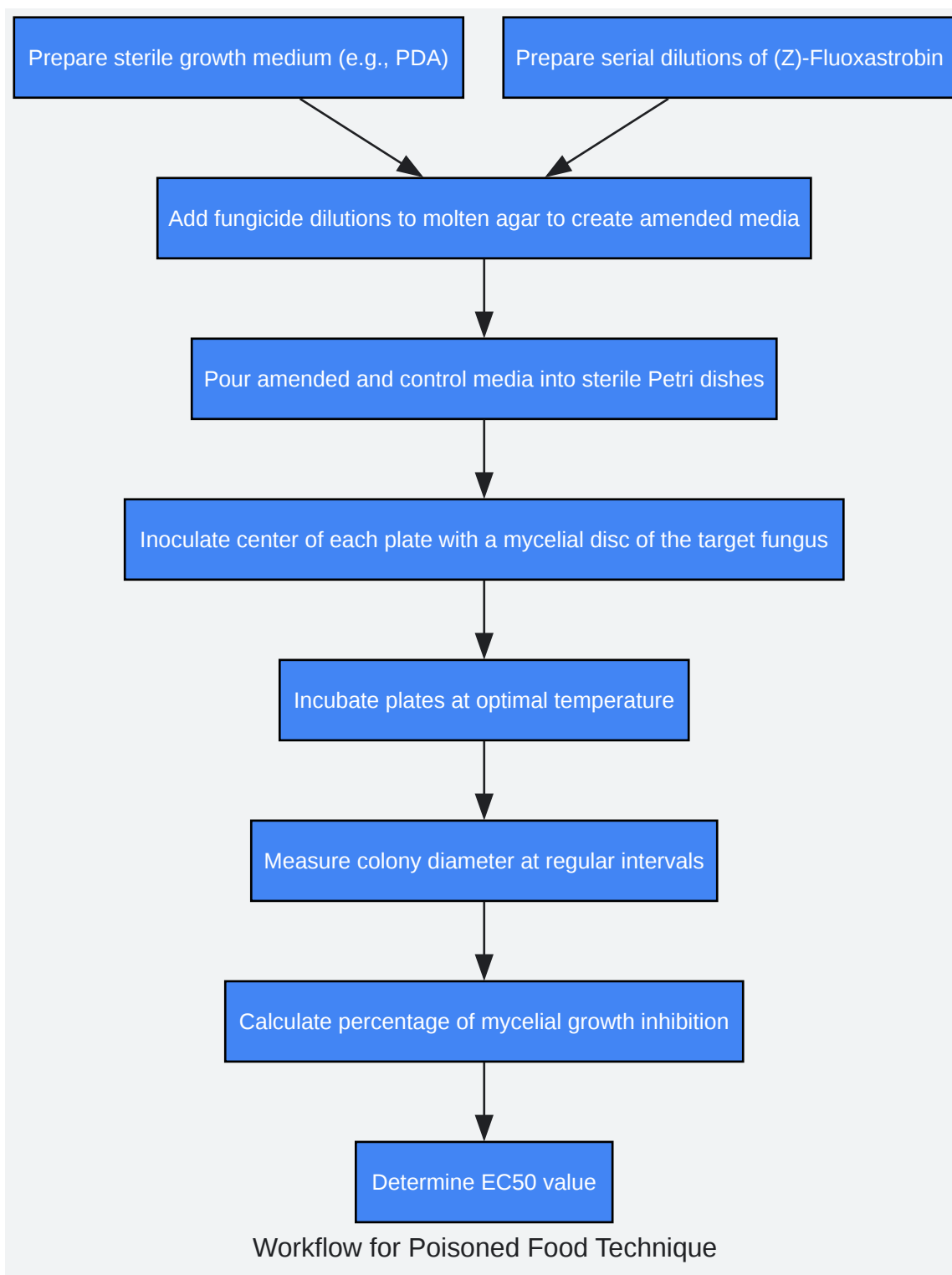
- Pure culture of the target fungal pathogen
- Potato Dextrose Agar (PDA) or other suitable growth medium
- **(Z)-Fluoxastrobin** stock solution of known concentration
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5-10 mm diameter)
- Incubator
- Laminar flow hood
- Micropipettes and sterile tips

Procedure:

- Preparation of Fungicide-Amended Media:
 - Prepare the growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave.
 - Cool the autoclaved medium to approximately 45-50°C in a water bath.

- Under aseptic conditions in a laminar flow hood, add the required volume of the **(Z)-Fluoxastrobin** stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Mix thoroughly by swirling the flask.
- Prepare a control set of plates with the medium containing the solvent used for the fungicide stock solution but without the fungicide.
- Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.
- Inoculation:
 - From the periphery of an actively growing, pure culture of the target fungus, cut mycelial discs using a sterile cork borer.
 - Aseptically place one mycelial disc in the center of each fungicide-amended and control plate, with the mycelial side facing down.
- Incubation:
 - Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the growth of the target fungus (typically 25-28°C) in the dark.
- Data Collection and Analysis:
 - Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plates reaches the edge of the plate.
 - Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
 - $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$
 - Where:
 - dc = average diameter of the fungal colony in the control plate

- dt = average diameter of the fungal colony in the treated plate
- The EC_{50} value (the effective concentration that causes 50% inhibition of mycelial growth) can be determined by probit analysis of the inhibition data.



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Caption: Workflow for the Poisoned Food Technique.

Residue Analysis in Crops: LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of fungicide residues in complex matrices like crops.^[5]
^[16]

Objective: To extract and quantify **(Z)-Fluoxastrobin** residues in a crop sample.

Materials:

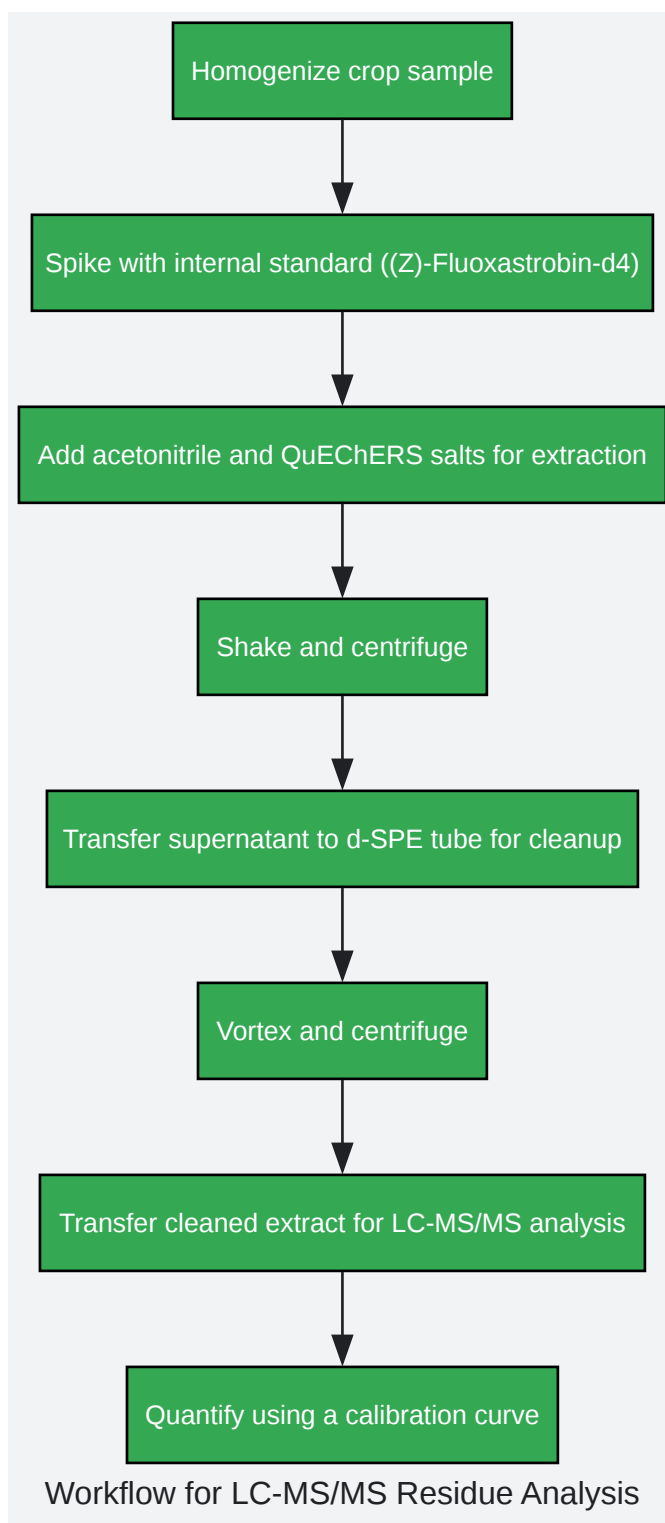
- Crop sample (e.g., fruits, vegetables)
- **(Z)-Fluoxastrobin** analytical standard
- **(Z)-Fluoxastrobin-d₄** (deuterated internal standard)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- QuEChERS extraction salts and d-SPE cleanup tubes (e.g., containing PSA and C18)
- Homogenizer
- Centrifuge
- LC-MS/MS system

Procedure:

- Sample Preparation (QuEChERS method):
 - Homogenize a representative portion of the crop sample (e.g., 10 g).

- Add a known amount of the internal standard (**(Z)-Fluoxastrobin-d₄**) to the homogenized sample.
- Add 10 mL of acetonitrile and the QuEChERS extraction salts.
- Shake vigorously for 1 minute and then centrifuge.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components.
 - Vortex and centrifuge the tube.
- LC-MS/MS Analysis:
 - Transfer the final cleaned-up extract into an autosampler vial for injection into the LC-MS/MS system.
 - LC Conditions (Typical):
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μL.
 - MS/MS Conditions (Typical):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both **(Z)-Fluoxastrobin** and its deuterated internal standard for quantification and confirmation.
- Quantification:

- Create a calibration curve using matrix-matched standards containing known concentrations of **(Z)-Fluoxastrobin** and a fixed concentration of the internal standard.
- Quantify the amount of **(Z)-Fluoxastrobin** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Caption: Workflow for LC-MS/MS Residue Analysis.

Quantitative Data

Efficacy of (Z)-Fluoxastrobin Against Various Fungal Pathogens

The following table summarizes the reported efficacy of Fluoxastrobin against a range of plant pathogenic fungi. Efficacy can vary based on the specific pathogen, crop, and environmental conditions.

Pathogen	Disease	Crop(s)	Efficacy Level	Reference
Alternaria solani	Early Blight	Potato, Tomato	High	[14]
Cercospora sojina	Frogeye Leaf Spot	Soybean	Moderate	[14]
Puccinia spp.	Rusts	Cereals	High	[3]
Rhizoctonia solani	Sheath Blight, Root Rot	Rice, Various vegetables	High	[14]
Septoria tritici	Septoria Leaf Blotch	Wheat	Moderate to High	[14]
Colletotrichum graminicola	Anthracnose Stalk Rot	Corn	Suppression	[17]

Analytical Method Performance for Fluoxastrobin Detection

This table presents typical performance parameters for the analysis of Fluoxastrobin using LC-MS/MS.

Matrix	Method	LOQ (Limit of Quantification)	Recovery (%)	RSD (%)	Reference
Cucumber	LC-MS/MS	5 µg/kg	78.4 - 108.0	1.1 - 11.9	[18]
Soil	LC-MS/MS	5 µg/kg	85.2 - 105.3	2.5 - 9.8	[18]
Fruits and Vegetables	LC-MS/MS	0.01 mg/kg	70 - 120	< 20	[5]

Resistance to QoI Fungicides

The high specificity of the QoI fungicide mode of action makes them prone to the development of resistance in fungal populations.[\[2\]](#)[\[4\]](#) Resistance is often conferred by a single point mutation in the cytochrome b gene, which alters the Qo binding site and reduces the binding affinity of the fungicide.[\[19\]](#) The most common mutation is the G143A substitution.[\[19\]](#) Due to this specific mechanism, there is a high level of cross-resistance among different QoI fungicides.[\[2\]](#)[\[4\]](#) Therefore, resistance management strategies, such as alternating or mixing fungicides with different modes of action, are crucial for the sustainable use of **(Z)-Fluoxastrobin**.

Conclusion

(Z)-Fluoxastrobin is a potent and widely used QoI fungicide with a specific mode of action that is highly effective against a broad spectrum of fungal pathogens. A thorough understanding of its mechanism of action, physicochemical properties, and the appropriate experimental methodologies for its evaluation is essential for its effective and sustainable use in agriculture and for ongoing research and development in the field of antifungal agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working with this important class of fungicides.

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